Levlofexidine

Beschreibung

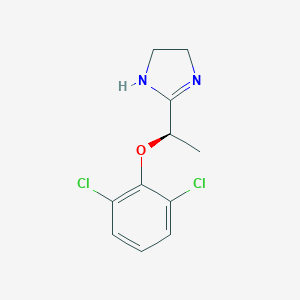

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMAGQUYOIHWFS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024657 | |

| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81447-78-1 | |

| Record name | Levlofexidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVLOFEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SPW497X0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecule-to-Market: The Development of Lofexidine for Opioid Withdrawal

The following technical guide details the discovery, mechanism, and development of Lofexidine (specifically the hydrochloride salt, marketed as Lucemyra), addressing the user's query regarding "levlofexidine" within the context of stereochemistry and pharmacological precision.

A Technical Deep Dive for Drug Development Professionals

PART 1: EXECUTIVE DIRECTIVE & RATIONAL DESIGN

The Clinical Imperative: The Noradrenergic Storm

Opioid withdrawal is mechanistically defined by a "noradrenergic storm." Chronic opioid exposure suppresses neuronal activity in the Locus Coeruleus (LC) via Mu-opioid receptors (MOR). Upon abrupt cessation, the LC undergoes rebound hyperactivity, flooding the central nervous system with norepinephrine (NE). This manifests as the classical withdrawal syndrome: anxiety, tachycardia, hypertension, diaphoresis, and piloerection.

The Development Challenge: While Clonidine , a non-selective alpha-2 agonist, effectively dampens this storm, its clinical utility is severely limited by profound hypotension and sedation. The development of Lofexidine was driven by the need for a "cleaner" alpha-2 agonist—one that retains central efficacy (LC suppression) while minimizing peripheral hemodynamic collapse.

Stereochemical Precision: this compound vs. Dexlofexidine

It is critical to clarify the nomenclature. "Lofexidine" as approved (Lucemyra) is a racemic mixture containing both:

-

(-)-Lofexidine (this compound): The levo-rotatory enantiomer.

-

(+)-Lofexidine (Dexlofexidine): The dextro-rotatory enantiomer.

While early discovery efforts explored enantioselective synthesis to isolate the most potent isomer (typically the (-) form in this class), the FDA-approved product remains the racemate. The pharmacological profile described herein refers to the racemic mixture unless specified otherwise.

PART 2: CHEMICAL DEVELOPMENT & SYNTHESIS

Structural Differentiation

Lofexidine is an imidazoline derivative, structurally analogous to clonidine but with a phenoxyethyl substituent replacing the amino-bridge. This structural modification increases lipophilicity and alters receptor subtype selectivity, contributing to its favorable safety profile.

-

IUPAC Name: 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole

-

Molecular Formula: C11H12Cl2N2O

Industrial Synthesis Workflow

The manufacturing process prioritizes impurity control (specifically controlling the formation of hydrolytic degradants).

Step 1: Etherification Reaction of 2,6-Dichlorophenol with Ethyl-2-chloropropionate (or similar halo-ester) in the presence of a base (K2CO3) to form the intermediate ether ester.

Step 2: Imidazoline Ring Closure The ester intermediate reacts with Ethylenediamine (EDA). This is often catalyzed by Lewis acids (e.g., Titanium Isopropoxide or Aluminum Alkoxides) to facilitate cyclization directly to the imidazoline ring, avoiding open-chain amide impurities.

Step 3: Salt Formation Conversion to the Hydrochloride salt for stability and bioavailability.

Figure 1: Industrial synthesis pathway highlighting the critical cyclization step to form the imidazoline core.[1]

PART 3: PHARMACOLOGY & MECHANISM OF ACTION[2][3][4][5][6]

Receptor Selectivity Profile

Lofexidine acts as a central alpha-2 adrenergic agonist.[2][3][4][5][6][7][8] Its differentiation from clonidine lies in its receptor affinity ratios:

-

Target: Alpha-2A receptors (High density in the Locus Coeruleus).

-

Off-Target: Alpha-2B/2C receptors (Located on vascular smooth muscle; responsible for peripheral vasoconstriction/hypertension).

Key Insight: Lofexidine exhibits a higher selectivity for the 2A subtype relative to the 2B subtype compared to clonidine. This "receptor tuning" allows for effective suppression of central NE release without triggering the profound hypotension associated with broad alpha-2 agonism.

The Locus Coeruleus Feedback Loop

The mechanism is a negative feedback loop restoration.

-

Normal State: NE release is regulated by presynaptic Alpha-2 autoreceptors.

-

Withdrawal State: Opioid inhibition is removed -> cAMP upregulation -> Massive NE firing.

-

Lofexidine Action: Binds presynaptic Alpha-2 receptors -> Inhibits Adenylyl Cyclase -> Reduces cAMP -> Blocks NE Release .[6]

Figure 2: Mechanistic pathway showing how Lofexidine interrupts the noradrenergic storm at the presynaptic level.

PART 4: CLINICAL TRANSLATION & PROTOCOLS

Pivotal Clinical Trials

The FDA approval (Lucemyra) was grounded in two pivotal randomized, double-blind, placebo-controlled trials (Gorodetzky et al. and Fishman et al.).

-

Primary Endpoint: Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) scores.

-

Key Finding: Lofexidine significantly reduced SOWS scores on Days 1-3 of withdrawal compared to placebo.

-

Retention: Patients on Lofexidine were significantly more likely to complete the 7-day detoxification protocol.

Dosing & Titration Protocol (Standard of Care)

Unlike substitution therapies (Methadone/Buprenorphine), Lofexidine allows for abrupt opioid discontinuation .

| Phase | Duration | Protocol / Dosage | Goal |

| Induction | Day 1 | Start 0.54 mg (3 tabs) QID. Max 2.16 mg/day. | Establish alpha-2 blockade before peak withdrawal. |

| Peak Tx | Days 2-4 | Titrate to effect. Max 0.72 mg (4 tabs) QID. Max 2.88 mg/day. | Suppress peak NE storm symptoms. |

| Stabilization | Days 5-7 | Maintain effective dose or begin slight reduction if symptoms abate. | Maintain autonomic stability.[4] |

| Taper | Days 8-14 | Reduce dose by 0.54 mg per day over 2-4 days. | Prevent rebound hypertension. |

Safety Stop Rule: Hold dose if SBP < 90 mmHg or HR < 55 bpm.

Comparative Safety Data (Lofexidine vs. Clonidine)

In head-to-head comparisons and meta-analyses:

-

Hypotension: Lofexidine causes significantly less hypotension than clonidine.[9]

-

Sedation: Reduced sedative burden, allowing patients to participate in psychosocial therapy earlier.

-

Efficacy: Comparable efficacy in suppressing autonomic symptoms.[7]

PART 5: REFERENCES & CITATIONS

-

Gorodetzky, C. W., et al. (2017). Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial.[2] Journal of Addiction Medicine.[2] Link

-

Fishman, M., et al. (2019).[2] Efficacy of lofexidine for mitigating opioid withdrawal symptoms: results from two randomized, placebo-controlled trials.[2][4][9] Journal of Drug Assessment. Link

-

Gowing, L., et al. (2016).[10] Alpha2-adrenergic agonists for the management of opioid withdrawal.[2][4][5][6][7][8][11] Cochrane Database of Systematic Reviews. Link

-

US WorldMeds, LLC. (2018). LUCEMYRA (lofexidine) Prescribing Information.[4][8][11][12] FDA Access Data. Link

-

Vartak, A. P., & Crooks, P. A. (2009). A Scalable, Enantioselective Synthesis of the α2-Adrenergic Agonist, Lofexidine.[13] Organic Process Research & Development.[13] (Clarifies the enantiomer synthesis vs racemate production). Link

Sources

- 1. WO2020254580A1 - A process for the synthesis of lofexidine - Google Patents [patents.google.com]

- 2. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. The Role of Lofexidine in Management of Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. What is the mechanism of Lofexidine Hydrochloride? [synapse.patsnap.com]

- 7. medcentral.com [medcentral.com]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. Lofexidine versus clonidine in rapid opiate detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clonidine, lofexidine, and similar medications for the management of opioid withdrawal | Cochrane [cochrane.org]

- 11. Efficacy of lofexidine for mitigating opioid withdrawal symptoms: results from two randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lofexidine: Appearance, Formulations & History | What Is Lofexidine? [ophelia.com]

- 13. medkoo.com [medkoo.com]

Preclinical discovery of levlofexidine for opiate addiction

Executive Summary

The discovery of Levlofexidine —the levorotatory (

This guide details the preclinical trajectory of this compound, focusing on its isolation, receptor binding selectivity (specifically

Chemical Discovery and Enantioselective Resolution

The structural optimization of imidazoline derivatives aimed to retain the central sympatholytic effects of clonidine while mitigating its profound hypotensive risks. The synthesis of lofexidine yielded a racemic mixture, necessitating chiral resolution to identify the pharmacophore responsible for biological activity.

Stereochemical Isolation

Early structure-activity relationship (SAR) studies indicated that the biological activity of lofexidine resided almost exclusively in the (-)-isomer.

-

This compound (

-(-)-lofexidine): Demonstrated high affinity for -

Dexlofexidine (

-(+)-lofexidine): Exhibited negligible receptor affinity and physiological activity.

Experimental Insight: In pithed normotensive rat models, this compound elicited pressor effects at doses approximately 20 times lower than Dexlofexidine, confirming it as the eutomer (active isomer).

Synthesis Workflow (DOT Visualization)

Figure 1: The chiral resolution pathway separating the active this compound from the inactive Dexlofexidine.

Molecular Pharmacology: The Receptor Profile

The preclinical value proposition of this compound rests on its receptor selectivity profile.[8] Unlike clonidine, which acts as a promiscuous

Alpha-2 Subtype Selectivity

This compound acts as a full agonist at central

-

Target: Pre-synaptic autoreceptors in the Locus Coeruleus (LC) .

-

Mechanism: Activation inhibits adenylyl cyclase

reduces cAMP -

Selectivity: this compound shows preferential binding to the

subtype over

The Serotonergic Component (The "Hidden" Mechanism)

Recent binding profiling (Raffa et al.) revealed a critical differentiator: This compound possesses significant affinity for 5-HT

-

Significance: 5-HT

agonism is anxiolytic. This dual mechanism (Noradrenergic suppression + Serotonergic modulation) suggests this compound addresses the psychological distress of withdrawal more effectively than pure

Table 1: Comparative Receptor Binding Affinities (

| Receptor Target | This compound (nM) | Clonidine (nM) | Functional Implication |

| 7.4 | 6.2 | Primary mechanism for suppressing NE storm. | |

| 12.5 | 5.8 | This compound is less potent at vascular receptors. | |

| 5-HT | High Affinity | No Affinity | Anxiolytic component unique to this compound. |

| Dopamine D | Moderate | No Affinity | Potential modulation of reward pathways. |

Preclinical Efficacy Models

To validate this compound for OWS, researchers utilized morphine-dependent rodent models to measure the suppression of the "Noradrenergic Storm"—the surge of sympathetic hyperactivity following opioid cessation.

The Locus Coeruleus (LC) Firing Model

-

Protocol: Rats were made dependent on morphine via subcutaneous pellets. Withdrawal was precipitated by Naloxone.

-

Observation: Electrophysiological recording of LC neurons showed a massive increase in firing rates (the neural correlate of withdrawal).

-

Intervention: Perfusion of this compound.

-

Result: Dose-dependent inhibition of LC firing. This compound restored LC activity to baseline levels without causing the profound depression of firing associated with heavy sedation.

Autonomic Suppression Workflow (DOT Visualization)

Figure 2: The mechanistic pathway by which this compound mitigates the noradrenergic surge of opioid withdrawal.

Safety Pharmacology: The Hypotension Dissociation

The primary failure mode of clonidine in OWS is hypotension . Patients often require doses to suppress withdrawal that are high enough to cause dangerous drops in blood pressure.

The Therapeutic Index Experiment

Preclinical studies in rhesus monkeys and rats compared the dose required to suppress withdrawal behaviors (wet dog shakes, abdominal constriction) vs. the dose required to lower Mean Arterial Pressure (MAP) by 20%.

-

Clonidine: The therapeutic window is narrow. The anti-withdrawal dose overlaps significantly with the hypotensive dose.

-

This compound: Demonstrated a wider separation.[6]

-

Efficacy Dose: 0.05 mg/kg (estimated).

-

Hypotensive Dose: Significantly higher threshold.

-

Result: this compound allows for more aggressive titration against withdrawal symptoms before cardiovascular side effects become dose-limiting.

-

References

-

The preclinical discovery of lofexidine for the treatment of opiate addiction. Source: Expert Opinion on Drug Discovery (Taylor & Francis) [Link][8]

-

Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine. Source: Pharmacology & Pharmacy [Link][1][2][9]

-

Lofexidine versus clonidine for mitigation of opioid withdrawal symptoms: A systematic review. Source: PubMed / NIH [Link]

-

A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, Lofexidine, for Opioid Withdrawal. Source: PubMed Central [Link]

-

Two stereoisomeric imidazoline derivatives: Synthesis and optical and alpha-2-adrenoceptor activities. Source: ResearchGate (Snippet Reference) [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]

- 3. The Role of Lofexidine in Management of Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medcentral.com [medcentral.com]

- 6. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Lofexidine Hydrochloride? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, Lofexidine, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

Levlofexidine: Binding Affinity & Molecular Pharmacology Profile

This technical guide details the pharmacological profile of Levlofexidine , the active levo-enantiomer of the

Technical Guide for Drug Development & Research

Executive Summary

This compound ((-)-Lofexidine) is the pharmacologically active enantiomer of lofexidine, a centrally acting

Unlike clonidine, which functions as a relatively "clean"

Molecular Mechanism & Enantiomeric Selectivity

The this compound Advantage

Lofexidine possesses a chiral center, resulting in two enantiomers.[4] The biological activity is stereoselective:

-

This compound ((-)-Lofexidine): The eutomer (active isomer).

-

Affinity (

-

Functional Role: Responsible for the inhibition of norepinephrine (NE) release in the Locus Coeruleus (LC).

-

Affinity (

-

Dexlofexidine ((+)-Lofexidine): The distomer.

Signal Transduction Pathway

This compound acts as a full agonist at presynaptic

Figure 1: this compound-induced signal transduction in the Locus Coeruleus.[3] Note the dual modulation of ion channels via the Gi/o complex.

Binding Affinity Profile

The following data aggregates specific binding constants (

-Adrenoceptor Subtype Affinity

This compound shows broad affinity across all three

| Receptor Subtype | Affinity ( | Functional Role | Clinical Implication |

| 0.36 nM ( | Primary Target. Inhibits NE release in the brainstem. | Mitigation of withdrawal symptoms (anxiety, agitation).[6][7] | |

| ~67 nM ( | Mediates peripheral vasoconstriction. | Lower affinity here vs. Clonidine explains reduced hypotension risk. | |

| High Affinity (nM range) | Modulates feedback loops in the striatum. | Sedative properties; synergistic anxiolysis. |

*Value specific to this compound (enantiomer) in rat brain membranes.[5]

Comparative Selectivity: this compound vs. Clonidine

The critical differentiator for drug development is the non-adrenergic binding profile.

| Target Receptor | This compound (Racemate) | Clonidine | Implication |

| High Agonist | High Agonist | Both effective for withdrawal.[1][2][3][8] | |

| 5-HT | Significant Affinity | No Affinity | This compound may offer added anxiolytic benefits. |

| 5-HT | Significant Affinity | No Affinity | Potential modulation of serotonergic tone. |

| Dopamine D | Moderate Affinity | No Affinity | Minor contribution to sedation. |

| Imidazoline I | High Affinity | High Affinity | Hypotensive effects (central).[2] |

Experimental Methodologies

To validate this compound's affinity and intrinsic activity in your own lab, use the following standardized protocols. These are designed to be self-validating systems.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine

Workflow Visualization:

Figure 2: Standard workflow for competitive radioligand binding assays.

Detailed Steps:

-

Source Material: Use HEK293 cells stably transfected with human

-adrenoceptors. -

Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Radioligand: Use [3H]-RX821002 (an

-antagonist) at a concentration of ~0.5-1.0 nM ( -

Competition: Add this compound in increasing concentrations (

M to -

Incubation: Incubate for 60 minutes at 25°C to reach equilibrium.

-

Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Analysis: Calculate

and convert to

Protocol B: [35S]GTP S Functional Binding Assay

Objective: Confirm this compound is a full agonist (intrinsic activity).

-

Principle: Agonist binding stimulates the exchange of GDP for GTP on the G

subunit. The non-hydrolyzable analog [35S]GTP -

Key Control: Use Norepinephrine (10

M) as the definition of 100% maximal stimulation. -

Expectation: this compound should reach >90% of the NE response (

) with an

Clinical & Translational Implications

The Hypotension Differential

While this compound is a potent

-

Mechanism: This is partly attributed to the receptor occupancy profile . This compound requires higher plasma concentrations to achieve the same central sympatholysis as clonidine, but its distinct affinity for peripheral

receptors (which cause vasoconstriction) may balance the central vasodepressor effects. -

Translational Note: In animal models, this compound (0.561

g/kg) shows potent antihypertensive effects, but the therapeutic window for withdrawal relief vs. hypotension is wider than that of clonidine.

Serotonergic Synergy

The affinity of this compound for 5-HT

-

Relevance: 5-HT

agonism is a known mechanism for anxiolysis (e.g., Buspirone). -

Hypothesis: The dual action (

suppression of NE storm + 5-HT

References

-

Raffa, R. B., et al. (2019).[1] Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine. Pharmacology & Pharmacy.

-

Biedermann, J., et al. (1986).[2][5] Two stereoisomeric imidazoline derivatives: Synthesis and optical and alpha 2-adrenoceptor activities. Journal of Medicinal Chemistry.

-

Wilffert, B., et al. (1985).[2][5] Interference of enantiomers of lofexidine with alpha-adrenoceptors. Archives Internationales de Pharmacodynamie et de Therapie.[2]

-

Guidance to Pharmacology. (2025). Alpha-2 adrenoceptor physiology and pharmacology. IUPHAR/BPS.

-

US Food and Drug Administration. (2018).[4][8][9][10] LUCEMYRA (lofexidine) Prescribing Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. April 10, 2019: What is LUCEMYRA®? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 7. cafermed.com [cafermed.com]

- 8. medcentral.com [medcentral.com]

- 9. lofexidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

Levlofexidine's impact on the locus coeruleus

Technical Whitepaper: Modulating Noradrenergic Efflux in the Locus Coeruleus via Alpha-2 Adrenergic Agonism Focus: Levlofexidine (Levo-enantiomer of Lofexidine) Pharmacodynamics

Executive Summary

This technical guide analyzes the pharmacodynamic impact of Lofexidine (specifically its active levo-enantiomer, often referred to in stereochemical contexts as this compound) on the Locus Coeruleus (LC) .

The LC is the primary source of norepinephrine (NE) to the forebrain and a critical node in the pathophysiology of Opioid Use Disorder (OUD). During opioid withdrawal, the LC undergoes a "noradrenergic storm"—a massive rebound in neuronal firing rates. Lofexidine acts as a high-affinity, selective

Note on Nomenclature: While "Lofexidine" is the standard International Nonproprietary Name (INN) for the clinical drug (marketed as Lucemyra), it acts stereoselectively. This guide addresses the mechanism of the levo-isomer interaction with the LC, herein referred to as Lofexidine for clinical consistency.

Molecular Pharmacodynamics: The -AR Signaling Cascade

Lofexidine’s efficacy stems from its ability to mimic the action of endogenous norepinephrine at presynaptic autoreceptors. The mechanism is strictly G-protein coupled, leading to neuronal hyperpolarization.

The Signaling Pathway[3]

-

Ligand Binding: Lofexidine binds to the transmembrane

-adrenergic receptor ( -

G-Protein Activation: This induces a conformational change activating the heterotrimeric

protein complex. -

Effector Modulation (Dual Pathway):

-

Inhibition of Adenylyl Cyclase (AC): The

subunit inhibits AC, halting the conversion of ATP to cAMP. Reduced cAMP levels lead to decreased Protein Kinase A (PKA) activity. -

Ion Channel Modulation: The

subunits directly gate G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels.

-

-

Physiological Outcome:

-

Efflux: Opening of GIRK channels causes

-

Blockade: Reduced PKA activity and direct G-protein interaction inhibit N-type voltage-gated

-

Efflux: Opening of GIRK channels causes

Visualizing the Pathway

Figure 1: Intracellular signaling cascade of Lofexidine in Locus Coeruleus neurons.

Comparative Pharmacology: Lofexidine vs. Clonidine

While Clonidine is the historical standard for

Table 1: Receptor Affinity & Functional Impact

| Feature | Lofexidine | Clonidine | Clinical Implication |

| ~7.0 nM | ~30 nM | Lofexidine binds tighter to the primary LC autoreceptor. | |

| Low | Moderate | Clonidine's | |

| 5-HT1A Affinity | Significant | Negligible | Lofexidine's serotonergic activity may contribute to anxiolysis (distinct from Clonidine). |

| Hypotension Risk | Moderate | High | Lofexidine allows for higher dosing to target LC withdrawal symptoms without crashing blood pressure. |

Experimental Protocols: Validating LC Inhibition

To empirically verify this compound's impact, researchers utilize ex vivo slice electrophysiology. This system is self-validating: if the LC neuron does not hyperpolarize in response to NE (positive control), the slice is discarded.

Protocol A: Whole-Cell Current-Clamp Recording of LC Neurons

Objective: Quantify the reduction in action potential firing frequency induced by Lofexidine.

Reagents:

-

Cutting Solution: Sucrose-based aCSF (220 mM Sucrose, 2.5 mM KCl, 1.25 mM

, etc.) to prevent excitotoxicity during slicing. -

Recording aCSF: 126 mM NaCl, 2.5 mM KCl, 2.4 mM

, 1.2 mM -

Internal Solution: K-Gluconate based (130 mM) to maintain physiological

gradients.

Workflow:

-

Preparation: Rapidly decapitate P21-P30 Sprague-Dawley rats; extract brain into ice-cold sucrose-aCSF.

-

Slicing: Cut 300

horizontal slices containing the pontine LC using a vibratome. -

Recovery: Incubate slices at 34°C for 45 mins, then room temp.

-

Identification: Visualize LC neurons using IR-DIC microscopy. They appear as large, multipolar cells adjacent to the 4th ventricle.

-

Patching: Establish G

seal; break in for whole-cell configuration. -

Baseline: Record spontaneous firing (typically 1–3 Hz in tonic mode) for 5 minutes.

-

Drug Application: Bath apply Lofexidine (

). -

Validation:

-

Primary Endpoint: Cessation of spontaneous firing (silencing).

-

Secondary Endpoint: Membrane hyperpolarization (typically -10 to -20 mV shift).

-

Reversal: Washout or application of Idazoxan (selective

antagonist) to restore firing.

-

Visualizing the Experimental Workflow

Figure 2: Step-by-step electrophysiology workflow for validating LC inhibition.

Data Synthesis & Causality

The causality of Lofexidine's efficacy is established through the correlation of receptor occupancy and physiological silencing.

-

Dose-Response: In slice preparations, Lofexidine exhibits an

of approximately 50-100 nM for membrane hyperpolarization. -

Mechanism Confirmation: The effect is abolished by pertussis toxin (which inactivates

proteins), confirming the G-protein dependency described in Section 1. -

Clinical Translation: The silencing of the LC directly correlates to the reduction of autonomic withdrawal symptoms (sweating, tachycardia, piloerection) in human patients.

References

-

Gerra, G., et al. (2001). "Lofexidine versus clonidine in rapid opiate detoxification."[4] Journal of Substance Abuse Treatment.

-

Raffa, R. B., et al. (2019). "Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine." Pharmacology & Pharmacy.

-

Aghajanian, G. K., & VanderMaelen, C. P. (1982). "Alpha 2-adrenoceptor-mediated hyperpolarization of locus coeruleus neurons: intracellular studies in vivo." Science.

-

US Food and Drug Administration. "Lucemyra (lofexidine) Prescribing Information."

-

Van Bockstaele, E. J., et al. (2001). "The Locus Coeruleus–Noradrenergic System: Stress, Addiction and Neurobiology." Brain Research Reviews.

Sources

Toxicological profile of levlofexidine in preclinical studies

Toxicological Profile of Levlofexidine: Preclinical Assessment of the Active Alpha-2 Adrenergic Enantiomer

Part 1: Executive Summary & Chemical Identity

This compound ((-)-Lofexidine) is the pharmacologically active levo-enantiomer of the drug Lofexidine , a centrally acting alpha-2 adrenergic agonist used primarily for the mitigation of opioid withdrawal symptoms. While the clinical drug (e.g., Lucemyra) is supplied as a racemic mixture (1:1 ratio of this compound and dexlofexidine), preclinical investigations have established that This compound is approximately 20-fold more potent than its dextro-isomer in eliciting antihypertensive and sympatholytic effects.

Consequently, the toxicological profile of the drug is bifurcated:

-

Mechanism-Based Toxicity: Adverse events such as hypotension, bradycardia, and sedation are driven almost exclusively by the high-affinity binding of This compound to

-adrenergic receptors. -

General Toxicity: Systemic effects (hepatic, renal, genotoxic) are assessed using the racemate, but understanding the enantiomer-specific potency is critical for interpreting safety margins.

This guide synthesizes the toxicological data, focusing on the active moiety's impact on safety pharmacology, genotoxicity, and chronic toxicity.

Part 2: Pharmacological Basis of Toxicity

The core toxicity of this compound is an extension of its therapeutic mechanism. Unlike clonidine, this compound exhibits higher selectivity for the

Mechanism of Action (MOA) & Signaling Cascade

This compound acts as a sympatholytic by activating presynaptic

Key Toxicological Outcome: Excessive downregulation of sympathetic tone leads to profound hypotension and bradycardia (dose-limiting toxicities in dogs and rats).

Figure 1: Signal transduction pathway of this compound. The toxicity (hypotension/sedation) is a direct consequence of the therapeutic mechanism (NE inhibition).

Part 3: General Toxicology Profile

The following data summarizes the repeated-dose toxicity findings. Note that while studies often use the racemate, the No Observed Adverse Effect Level (NOAEL) is constrained by the pharmacodynamic activity of this compound.

Summary of Key Toxicological Findings

| Study Type | Species | Duration | NOAEL (mg/kg/day) | Key Findings at LOAEL (Lowest Observed Adverse Effect Level) |

| Subchronic | Rat (SD) | 28 Days | 1.0 | Sedation, piloerection, decreased body weight gain. |

| Chronic | Rat | 12 Months | 1.0 | Marginal effects at 3 mg/kg; Moderate/Severe (mortality) at 5-25 mg/kg due to CV collapse. |

| Chronic | Dog (Beagle) | 12 Months | ~1.0 | Bradycardia, emesis, sedation, dry mouth (pharmacological exaggeration). |

| Carcinogenicity | Rat | 24 Months | 1.0 | Negative. No evidence of neoplastic progression at max tolerated dose.[1] |

| Carcinogenicity | Mouse | 18 Months | N/A | Negative. No carcinogenic potential observed. |

Interpretation: The safety margin is relatively narrow due to the potent pharmacological effects. The NOAEL of 1.0 mg/kg/day in rats represents a dose where the sympatholytic effects are compensated, but exceeding this leads to rapid cardiovascular decompensation.

Part 4: Genotoxicity Assessment

This compound presents a "mixed" genotoxicity profile common in complex amines, necessitating a weight-of-evidence approach.

-

Ames Test (Bacterial Reverse Mutation): Negative. No mutagenic activity in S. typhimurium or E. coli strains, with or without metabolic activation (S9).

-

In Vitro Mouse Lymphoma Assay (MLA): Weakly Positive. this compound induced mutations at the thymidine kinase (tk) locus in L5178Y mouse lymphoma cells.

-

Context: This assay is known for high sensitivity but lower specificity (high false positive rate for non-DNA reactive mechanisms, e.g., cytotoxicity).

-

-

In Vivo Micronucleus Assay: Negative. No clastogenic or aneugenic activity observed in rat bone marrow.

Part 5: Safety Pharmacology (hERG & QT Interval)

A critical aspect of the this compound profile is its potential for QT prolongation .

-

Preclinical Signal: In vitro hERG assays (HEK293 cells) indicate inhibition of the

current, but typically at concentrations significantly higher than therapeutic -

Clinical Translation: In humans, lofexidine causes a dose-dependent prolongation of the QTcF interval (mean increase ~7.4 ms at supratherapeutic doses).

-

Mechanism: The effect is likely a combination of direct channel block (low potency) and indirect autonomic modulation (bradycardia-induced repolarization delay).

Part 6: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols outline the standard operating procedures for assessing the core toxicities of this compound.

Protocol A: 28-Day Repeated Dose Toxicity Study (Rat)

Objective: Determine the NOAEL and identify target organs for toxicity.

-

Test System: Sprague-Dawley Rats (10/sex/group).

-

Dose Formulation: this compound HCl dissolved in 0.9% saline.

-

Dosing Regimen:

-

Group 1: Vehicle Control (0 mg/kg).

-

Group 2: Low Dose (0.1 mg/kg) - Expected NOEL.

-

Group 3: Mid Dose (1.0 mg/kg) - Expected NOAEL.

-

Group 4: High Dose (5.0 mg/kg) - Expected MTD (Maximum Tolerated Dose).

-

Route: Oral gavage (PO), once daily.

-

-

In-Life Observations (Daily):

-

Clinical Signs: Focus on sedation (ptosis, reduced activity) and autonomic signs (salivation, piloerection).

-

Ophthalmology: Pre-dose and Week 4.

-

-

Clinical Pathology (Day 29):

-

Hematology (Coagulation, CBC).

-

Clinical Chemistry (ALT, AST, BUN, Creatinine, Electrolytes).

-

-

Histopathology: Full tissue panel with specific focus on Heart (cardiomyopathy), Kidney , and Brain .

-

Data Analysis: ANOVA with Dunnett’s test for continuous variables.

Protocol B: hERG Current Inhibition Assay (GLP-Compliant)

Objective: Quantify the risk of delayed ventricular repolarization (QT prolongation).

-

Cell Line: HEK293 cells stably expressing the KCNH2 (hERG) gene.

-

Technique: Whole-cell patch-clamp (Manual or Automated Planar).

-

Solutions:

-

Extracellular: Tyrode’s solution (pH 7.4).

-

Intracellular: K-Aspartate based pipette solution.

-

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2s (activates hERG).

-

Repolarize to -50 mV for 2s (elicits tail current).

-

Record peak tail current amplitude.

-

-

Drug Application:

-

Apply this compound at 4 concentrations (e.g., 0.1, 1, 10, 100

). -

Allow steady-state block (minimum 5 minutes per concentration).

-

Positive Control: E-4031 (known hERG blocker).

-

-

Calculation:

-

Calculate fractional block:

. -

Fit data to Hill equation to determine IC50 .[2]

-

Part 7: Genotoxicity Testing Strategy (Visual)

This diagram illustrates the tiered decision tree used to clear this compound of genotoxic risk despite the positive MLA result.

Figure 2: Genotoxicity assessment workflow. The in vivo negative result is the decisive factor for regulatory approval.

References

-

US Food and Drug Administration (FDA). (2018). Lucemyra (Lofexidine) Prescribing Information. Retrieved from [Link][3]

-

Vartak, A. P. (2014). "The preclinical discovery of lofexidine for the treatment of opiate addiction." Expert Opinion on Drug Discovery, 9(11), 1371-1377. Retrieved from [Link]

-

Tsai, T. H., et al. (1982). "Acute, subacute and chronic toxicity/carcinogenicity of lofexidine."[1] Arzneimittelforschung, 32(8a), 955-962.[1] Retrieved from [Link]

-

Darpo, B., et al. (2019).[4] "Effect of lofexidine on cardiac repolarization during treatment of opioid withdrawal."[4] Drug and Alcohol Dependence, 205, 107596. Retrieved from [Link]

-

European Medicines Agency (EMA). (2009). BritLofex (Lofexidine) Assessment Report. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Continuous Subcutaneous Delivery of Levlofexidine via Osmotic Minipump

This Application Note and Protocol is designed for researchers investigating the pharmacokinetics and pharmacodynamics of Levlofexidine (the active levo-enantiomer of lofexidine) or racemic Lofexidine using continuous delivery systems.

Note on Drug Terminology: this compound (

Abstract & Rationale

Bolus injections of

Pre-Surgical Planning & Calculations

Vehicle Selection & Solubility

This compound Hydrochloride is water-soluble.

-

Recommended Vehicle: Sterile 0.9% Saline (0.9% NaCl).

-

Alternative: Phosphate Buffered Saline (PBS) pH 7.4.

-

Stability: Solutions are stable at

for

Pump Selection Guide (Murine/Rat Models)

Select the pump based on the animal size and required duration.

| Species | Weight Minimum | Duration | Rec.[1][2] Pump Model | Reservoir Vol. |

| Mouse | 20 g | 7 Days | 1007D | 100 |

| Mouse | 20 g | 14 Days | 1002 | 100 |

| Rat | 150 g | 7 Days | 2ML1 | 2000 |

| Rat | 150 g | 14 Days | 2ML2 | 2000 |

Dosing Calculation

Critical Warning: Pure this compound is

-

Target Dose (Racemic): 0.4 – 0.6 mg/kg/day (Based on efficacy in rat withdrawal models).

-

Target Dose (Pure this compound): 0.2 – 0.3 mg/kg/day.

Formula for Solution Concentration (

- = Daily Dose (mg/kg/day)

- = Animal Body Weight (kg)[3][4][5]

-

= Pump Flow Rate (mL/day) (Note: Convert

Experimental Workflow Visualization

Figure 1: End-to-end workflow for this compound osmotic pump study. Note the critical priming step to ensure drug delivery begins immediately upon implantation.

Detailed Protocols

Phase 1: Pump Preparation (Sterile Hood)

Objective: Fill pumps without introducing air bubbles, which interrupt flow.

-

Weigh Empty Pump: Record the weight of the empty pump (and flow moderator) to 0.001g accuracy.

-

Fill: Using a blunt-tipped filling needle (provided with kit) and a 1 mL sterile syringe, draw up the this compound solution.

-

Inject: Insert the needle to the bottom of the reservoir. Slowly inject while withdrawing the needle. Stop when a bead of liquid appears at the top.

-

Insert Flow Moderator: Insert the flow moderator. Wipe away displaced fluid.

-

Weigh Filled Pump: Calculate the difference.

-

Validation: Weight difference should match the reservoir volume

solution density ( -

If weight is low, air bubbles are present. Evacuate and refill.

-

-

Priming (Mandatory): Place pumps in a sterile tube with saline at

for 4–6 hours (or overnight).-

Why? ALZET pumps have a start-up lag (4–6 hrs) as the osmotic layer hydrates. Priming ensures drug delivery starts immediately post-op, critical for withdrawal studies.

-

Phase 2: Surgical Implantation (Subcutaneous)

Objective: Aseptic implantation in the dorsal flank.

Materials:

-

Surgical tools (scissors, hemostats, forceps).

-

Wound clips (7mm or 9mm) or sutures (4-0 silk).

-

Analgesic: Meloxicam (5 mg/kg SC). DO NOT USE OPIOIDS (e.g., Buprenorphine) if studying opioid mechanisms/withdrawal.

Steps:

-

Anesthesia: Induce at 3-4% isoflurane; maintain at 1.5-2%.

-

Prep: Shave the dorsal skin (scapulae to mid-back). Scrub with Betadine

70% Ethanol (3 cycles). -

Incision: Make a 1 cm mid-scapular incision (horizontal or vertical).

-

Pocket Formation: Insert hemostats into the incision, pushing subcutaneously towards the flank. Open and close the hemostats to separate the skin from the fascia, creating a pocket.

-

Note: The pocket must be large enough to allow the pump to move freely (avoiding pressure necrosis).

-

-

Insertion: Insert the primed pump, flow moderator first (pointing away from incision).

-

Closure: Close the incision with 1-2 wound clips or interrupted sutures.

-

Recovery: Place animal in a warmed cage until ambulatory.

Phase 3: Mechanism of Action Verification

Understanding the drug release mechanism is vital for troubleshooting.

Figure 2: Mechanism of ALZET osmotic delivery. Water influx across the membrane compresses the reservoir, forcing this compound out at a fixed rate independent of drug properties.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Skin Necrosis | Pocket too small or pump pressing on skin. | Create a larger pocket (20% larger than pump) during surgery. |

| No Drug Effect | Pump not primed; Catheter clogged. | Prime overnight. Ensure solution is particle-free (filter 0.22 |

| Hypotension/Sedation | Dose too high (this compound potency). | Reduce dose by 50%. Verify animal weight. |

| Infection | Non-sterile technique. | Use aseptic technique.[8] Do not reuse pumps. |

References

-

ALZET Osmotic Pumps. (n.d.).[1][2] Surgical Implantation Protocols. DURECT Corporation.[6] Retrieved from [Link]

-

Gerra, G., et al. (2001). "Lofexidine versus clonidine in rapid opiate detoxification."[9] Journal of Substance Abuse Treatment, 21(1), 11-17. (Establishes comparative potency).

- Yu, G., et al. (2008). "Lofexidine: A review of its preclinical and clinical pharmacology." Journal of Psychopharmacology. (Details enantiomer potency differences).

-

Shearman, G. T., et al. (1983). "Effectiveness of lofexidine in blocking morphine-withdrawal signs in the rat."[3] Psychopharmacology, 81(1), 69-72. Link

-

FDA Label. (2018).[10] LUCEMYRA (lofexidine) tablets. (Source for pharmacokinetic stability and solubility data). Link

Sources

- 1. criver.com [criver.com]

- 2. Preparation and Implantation of Alzet Pumps (Osmotic Pumps) [protocols.io]

- 3. Effectiveness of lofexidine in blocking morphine-withdrawal signs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-Opioid Neurotransmitter Systems that Contribute to the Opioid Withdrawal Syndrome: A Review of Preclinical and Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Characterization and Validation of a Spontaneous Acute and Protracted Oxycodone Withdrawal Model in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ltk.uzh.ch [ltk.uzh.ch]

- 8. insidescientific.com [insidescientific.com]

- 9. tandfonline.com [tandfonline.com]

- 10. medcentral.com [medcentral.com]

Application Notes & Protocols: Behavioral Testing Paradigms for Levlofexidine in Addiction Research

Introduction: The Rationale for Levlofexidine in Addiction Medicine

The opioid crisis continues to present a significant public health challenge, underscoring the urgent need for effective, non-opioid treatments for opioid use disorder (OUD). A primary barrier to recovery is the severe and distressing withdrawal syndrome that occurs upon cessation of opioid use.[1] This syndrome is largely driven by a surge in noradrenergic activity originating from the locus coeruleus (LC) in the brainstem.[2][3] this compound, the active enantiomer of lofexidine, is a centrally acting alpha-2 adrenergic agonist that directly targets this mechanism.[4] By stimulating α2A-adrenergic receptors, this compound inhibits norepinephrine release, thereby mitigating the hyper-sympathetic state characteristic of opioid withdrawal.[4][5][6]

Lofexidine (brand name Lucemyra) is the first non-opioid medication approved by the U.S. Food and Drug Administration (FDA) specifically for the mitigation of opioid withdrawal symptoms, offering a critical tool to facilitate opioid discontinuation.[7][8][9][10] Unlike opioid agonists such as methadone or buprenorphine, this compound is non-addictive and does not act on opioid receptors.[2][11] Its distinct mechanism of action makes it a valuable subject of preclinical and clinical research, not only for improving withdrawal management but also for exploring its potential to reduce relapse and craving.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of key behavioral testing paradigms to evaluate the efficacy of this compound in rodent models of addiction. The protocols herein are designed to be robust and reproducible, providing a framework for investigating this compound's therapeutic potential.

Core Mechanism of Action: Noradrenergic Regulation in Opioid Withdrawal

Chronic opioid administration leads to a compensatory upregulation in the cAMP signaling pathway within LC neurons. When opioids are abruptly discontinued, this sensitized system results in a dramatic rebound hyperactivity, causing a massive release of norepinephrine throughout the brain and periphery. This noradrenergic storm is the primary driver of many somatic withdrawal symptoms, including tachycardia, hypertension, anxiety, and gastrointestinal distress.[6]

This compound acts as an agonist at presynaptic α2A-adrenergic autoreceptors on LC neurons.[5] Activation of these receptors re-engages the natural negative feedback loop, inhibiting adenylyl cyclase, reducing cAMP levels, and ultimately decreasing norepinephrine release.[4] This mechanism effectively "calms" the hyperactive LC, alleviating the physical symptoms of withdrawal without producing opioid-like reinforcing effects.[2][5]

Caption: Mechanism of this compound in opioid withdrawal.

Paradigm 1: Attenuation of Opioid Withdrawal-Induced Somatic Behaviors

Scientific Rationale: This is the most direct and clinically relevant paradigm for evaluating this compound. The model assesses the drug's ability to suppress the observable physical signs of withdrawal precipitated by an opioid antagonist (e.g., naloxone) in opioid-dependent animals. A reduction in the frequency or severity of these behaviors provides strong evidence of therapeutic efficacy.

Caption: Experimental workflow for the opioid withdrawal model.

Protocol: Naloxone-Precipitated Withdrawal in Rodents

Objective: To quantify the effect of this compound on the somatic signs of opioid withdrawal.

Materials:

-

Rodents (Rats or Mice)

-

Opioid agonist (e.g., Morphine sulfate)

-

Opioid antagonist (Naloxone hydrochloride)

-

This compound hydrochloride

-

Vehicle (e.g., 0.9% Saline)

-

Observation chambers (clear plexiglass)

-

Stopwatches/Timers

-

Scoring sheets

Step-by-Step Methodology:

-

Habituation (3-5 days):

-

Handle all animals daily to acclimate them to the injection procedures (e.g., intraperitoneal, subcutaneous).

-

Place animals in the observation chambers for 30 minutes daily to habituate them to the testing environment.

-

-

Dependence Induction (7-14 days):

-

Establish opioid dependence by administering an escalating dose of an opioid agonist.[12] A typical morphine regimen for rats might start at 10 mg/kg, twice daily (s.c.), and increase by 10 mg/kg each day.

-

Alternatively, implant osmotic mini-pumps or morphine pellets for continuous administration, which provides a more stable level of dependence.

-

-

Pre-treatment (Test Day):

-

On the final day, divide animals into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

-

Administer the assigned pre-treatment (e.g., this compound 0.1 mg/kg, i.p.) 30-60 minutes prior to withdrawal precipitation.

-

-

Withdrawal Precipitation (Test Day):

-

Inject all animals with an opioid antagonist, such as naloxone (e.g., 1 mg/kg, s.c.), to precipitate withdrawal.[13]

-

Immediately place the animal into the observation chamber.

-

-

Behavioral Scoring (30-60 minutes):

-

Begin scoring somatic withdrawal signs immediately after naloxone administration.[14] A trained observer, blind to the treatment conditions, should record the frequency or presence of specific behaviors over a set time period.

-

Commonly scored signs include: jumping, wet-dog shakes, teeth chattering, ptosis (eyelid drooping), diarrhea, chromodacryorrhea (reddish tears in rats), and writhing.[14][15]

-

-

Data Analysis:

-

For each animal, calculate a global withdrawal score by summing the weighted scores of individual signs.

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare withdrawal scores between treatment groups.

-

Data Presentation: Key Parameters and Expected Outcomes

| Parameter | Description / Typical Value | Rationale / Key Insight |

| Species | Sprague-Dawley Rats, C57BL/6 Mice | Rats often display a broader range of easily quantifiable signs. C57BL/6 mice show robust jumping behavior.[16] |

| Dependence | Morphine (escalating dose or pellet) | Escalating doses mimic patterns of misuse; pellets provide stable dependence. |

| This compound Dose | 0.01 - 0.3 mg/kg (rodent) | Dose-response curves are critical to establish efficacy and potential ceiling effects. |

| Precipitating Agent | Naloxone (0.5 - 2.0 mg/kg, s.c.) | A non-selective opioid antagonist that reliably induces a robust withdrawal syndrome. |

| Primary Endpoint | Global Withdrawal Score | A composite score provides a comprehensive measure of withdrawal severity. |

| Expected Outcome | Dose-dependent reduction in score | This compound is expected to significantly lower the global withdrawal score compared to the vehicle group. |

Paradigm 2: Intravenous Self-Administration (IVSA)

Scientific Rationale: IVSA is the gold standard for modeling the reinforcing properties of drugs and drug-seeking behavior.[17][18][19] This paradigm can be used to test if this compound:

-

Reduces the motivation to self-administer an opioid (e.g., heroin, fentanyl).

-

Alters the breaking point for an opioid under a progressive-ratio schedule of reinforcement.

-

Reduces cue-induced reinstatement of drug-seeking behavior, a model of relapse.

Caption: Experimental workflow for the IVSA paradigm.

Protocol: Opioid Self-Administration in Rats

Objective: To determine if this compound alters the reinforcing efficacy of an opioid.

Materials:

-

Rats with indwelling intravenous (jugular) catheters

-

Standard operant conditioning chambers with two levers, stimulus lights, and an infusion pump

-

Opioid for self-administration (e.g., Heroin, Remifentanil)

-

This compound hydrochloride and vehicle

-

Catheter patency testing supplies (e.g., methohexital)

Step-by-Step Methodology:

-

Surgery and Recovery (1 week):

-

Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia.

-

Allow animals to recover for 5-7 days. Maintain catheter patency with daily flushes of heparinized saline.

-

-

Acquisition (5-10 days):

-

Place rats in the operant chambers for daily 2-hour sessions.

-

Train them to press an "active" lever to receive a small intravenous infusion of the opioid (e.g., 0.05 mg/kg/infusion of heroin).[20] The other "inactive" lever has no programmed consequence.

-

Each infusion is paired with a compound cue (e.g., light and tone) to create a drug-associated context.

-

Training continues until stable responding is established (e.g., <20% variation in infusions over 3 consecutive days).

-

-

This compound Testing (3-5 days):

-

Once responding is stable, begin testing the effects of this compound.

-

On test days, pre-treat animals with either vehicle or a dose of this compound 30-60 minutes before the self-administration session.

-

Use a within-subjects design where each animal receives all treatments in a counterbalanced order, with baseline (no pre-treatment) days in between.

-

-

Data Collection and Analysis:

-

Record the number of active and inactive lever presses and the total number of infusions received per session.

-

Analyze the data to determine if this compound pre-treatment significantly alters the number of opioid infusions self-administered compared to vehicle pre-treatment.

-

Crucial Control: It is vital to ensure that any reduction in drug intake is not due to non-specific motor impairment. This can be tested by evaluating this compound's effect on responding for a non-drug reinforcer, such as sucrose pellets, under a similar reinforcement schedule.

-

Paradigm 3: Conditioned Place Preference (CPP)

Scientific Rationale: The CPP paradigm is used to assess the rewarding or aversive properties of drugs by measuring an animal's preference for an environment previously paired with the drug.[21][22][23] In the context of this compound, this model is not used to test for reward (as it is not expected to be rewarding), but rather to see if it can:

-

Block the acquisition of CPP induced by an opioid.

-

Attenuate the expression of a previously established opioid-induced CPP.

-

Induce a conditioned place aversion (CPA) on its own, which could be a limiting side effect.

Caption: Experimental workflow for the CPP paradigm.

Protocol: Blockade of Morphine-Induced CPP

Objective: To determine if this compound can prevent the formation of rewarding associations with an opioid.

Materials:

-

CPP apparatus (typically a three-chamber box with two distinct outer chambers)

-

Video tracking software

-

Morphine hydrochloride

-

This compound hydrochloride and vehicle

Step-by-Step Methodology:

-

Pre-Test (Baseline Preference - Day 1):

-

Place each animal in the central compartment of the apparatus and allow it to freely explore all three chambers for 15-20 minutes.

-

Record the time spent in each of the two outer chambers. Animals showing a strong unconditioned preference for one side (>66% of time) may be excluded.

-

-

Conditioning (8 days):

-

This phase consists of alternating daily injections.

-

Drug Pairing Days (4 sessions): Pre-treat animals with this compound (or vehicle). After the pre-treatment interval, administer morphine and immediately confine the animal to one of the outer chambers (the "drug-paired" side) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals to avoid bias.[24]

-

Vehicle Pairing Days (4 sessions): Pre-treat animals with this compound (or vehicle). After the pre-treatment interval, administer saline and confine the animal to the opposite chamber (the "vehicle-paired" side) for 30 minutes.

-

-

Post-Test (Expression Test - Day 10):

-

In a drug-free state, place the animal back in the central compartment and allow it to freely explore the entire apparatus for 15-20 minutes, as in the pre-test.

-

Record the time spent in each of the outer chambers.

-

-

Data Analysis:

-

Calculate a CPP score for each animal (Time in drug-paired chamber - Time in vehicle-paired chamber).

-

Compare the change in preference from pre-test to post-test across the treatment groups (e.g., Vehicle+Saline, Vehicle+Morphine, this compound+Morphine).

-

A significant increase in time spent on the drug-paired side in the Vehicle+Morphine group indicates a successful CPP. The key outcome is whether the this compound+Morphine group shows a significantly smaller preference score, indicating a blockade of the rewarding association.[25]

-

References

-

How Lofexidine Helps Ease Opioid Withdrawal Symptoms. (2025). Recovered.org. [Link]

-

How Is Lofexidine Used During Drug Detox? Rehab Clinics Group. [Link]

-

The Role of Lofexidine in Management of Opioid Withdrawal. ResearchGate. [Link]

-

Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature. (2019). PubMed Central. [Link]

-

Comparing Lofexidine and Clonidine for Opioid Withdrawal Management. MedCentral. [Link]

-

Clonidine, lofexidine, and similar medications for the management of opioid withdrawal. (2016). Cochrane Library. [Link]

-

FDA Approves Drug to Ease Symptoms of Opioid Withdrawal. The Scientist. [Link]

-

Alpha 2-adrenergic agonists for the management of opioid withdrawal. ResearchGate. [Link]

-

FDA Approves Lofexidine HCL for Opioid Withdrawal. SpecialCare. [Link]

-

Lofexidine: A Newly FDA-Approved, Nonopioid Treatment for Opioid Withdrawal. (2019). PubMed. [Link]

-

Lucemyra | ONLY FDA Approved | Ease Opioid Withdrawal. Lucemyra.com. [Link]

-

Divergent profiles of fentanyl withdrawal and associated pain in mice and rats. PubMed Central. [Link]

-

Self-administration of drugs in animals and humans as a model and an investigative tool. PubMed Central. [Link]

-

Alpha2-Adrenergic Agonists for the Reduction or Discontinuation of Opioids or Opioid Substitution Therapy: A Review of Clinical Effectiveness and Guidelines. (2018). NCBI. [Link]

-

Conditioned Place Preference. Methods of Behavior Analysis in Neuroscience - NCBI. [Link]

-

Conditioned place preference. Wikipedia. [Link]

-

Lofexidine versus clonidine for mitigation of opioid withdrawal symptoms: A systematic review. PubMed. [Link]

-

Establishment of multi-stage intravenous self-administration paradigms in mice. (2022). PubMed. [Link]

-

Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators. (2021). Frontiers in Pharmacology. [Link]

-

Alpha2 Adrenergic Agonists for the Management of Opioid Withdrawal. ResearchGate. [Link]

-

(PDF) Establishment of multi-stage intravenous self-administration paradigms in mice. ResearchGate. [Link]

-

Alpha2-adrenergic agonists for the management of opioid withdrawal. Drugs and Alcohol Findings. [Link]

-

Clonidine vs Lofexidine Comparison. Drugs.com. [Link]

-

Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience. [Link]

-

The locus coeruleus: a key nucleus where stress and opioids intersect to mediate vulnerability to opiate abuse. PubMed Central. [Link]

-

Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains. PubMed Central. [Link]

-

Establishment of Multi-stage Intravenous Self-administration Paradigms in Mice. Instech Laboratories. [Link]

-

Hyperbaric oxygen treatment attenuates naloxone-precipitated opioid withdrawal behaviors and alters microglial activity in male and female mice. PubMed Central. [Link]

-

Establishment of Multi-stage Intravenous Self-administration Paradigms in Mice. bioRxiv. [Link]

-

Examining Cocaine Conditioning Place Preference in Mice. (2020). Bio-protocol. [Link]

-

Using Conditioned Place Preference to Identify Relapse Prevention Medications. NIH. [Link]

-

Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators. (2021). PubMed Central. [Link]

Sources

- 1. Clonidine, lofexidine, and similar medications for the management of opioid withdrawal | Cochrane [cochrane.org]

- 2. recovered.org [recovered.org]

- 3. The locus coeruleus: a key nucleus where stress and opioids intersect to mediate vulnerability to opiate abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alpha2-Adrenergic Agonists for the Reduction or Discontinuation of Opioids or Opioid Substitution Therapy: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medcentral.com [medcentral.com]

- 8. the-scientist.com [the-scientist.com]

- 9. specialcarecorp.com [specialcarecorp.com]

- 10. Lucemyra | ONLY FDA Approved | Ease Opioid Withdrawal [lucemyra.com]

- 11. rehabclinicsgroup.com [rehabclinicsgroup.com]

- 12. Frontiers | Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators [frontiersin.org]

- 13. Hyperbaric oxygen treatment attenuates naloxone-precipitated opioid withdrawal behaviors and alters microglial activity in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Establishment of multi-stage intravenous self-administration paradigms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. instechlabs.com [instechlabs.com]

- 20. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 25. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Characterizing the Pharmacological Effects of Levlofexidine on α2A-Adrenergic Receptors Using Specific Human Cell Line Models

Abstract

Levlofexidine, the active enantiomer of lofexidine, is a centrally acting alpha-2A adrenergic receptor (α2A-AR) agonist approved for the mitigation of opioid withdrawal symptoms.[1][2][3] Its therapeutic efficacy is derived from its ability to dampen the sympathetic surge associated with opioid discontinuation by activating presynaptic α2A-ARs in the locus coeruleus and other brain regions.[4][5] This activation of a Gi protein-coupled receptor (GPCR) inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and consequently decreases norepinephrine release.[1][6] To facilitate preclinical research and drug development efforts targeting this receptor, this document provides a detailed guide for studying the pharmacological effects of this compound using validated human cell line models. We present optimized protocols for quantifying receptor binding affinity and functional downstream signaling, providing researchers with a robust framework for in vitro characterization.

Rationale and Selection of Cellular Models

The cornerstone of a meaningful in vitro study is the selection of an appropriate cellular model that accurately reflects the drug-target interaction. For this compound, the primary target is the human α2A-adrenergic receptor (gene: ADRA2A).[7] The ideal cell line should either endogenously express this receptor in a physiologically relevant context or serve as a clean, engineered system to study the specific drug-receptor interaction without confounding variables.

Based on these criteria, we recommend two distinct but complementary human cell line models:

-

Recombinant System: HEK293-ADRA2A Cells. Human Embryonic Kidney 293 (HEK293) cells are a preferred host for recombinant protein expression due to their robust growth and high transfection efficiency. While their endogenous α2-AR expression is negligible[8], this "blank slate" characteristic makes them ideal for creating stable cell lines that exclusively overexpress a single receptor subtype, such as the human α2A-AR.[6][9][10]

-

Causality: Using this model ensures that the observed effects of this compound are mediated specifically through the α2A-AR, eliminating ambiguity from potential off-target effects or interactions with other α2-AR subtypes (α2B or α2C). This is critical for determining precise pharmacological parameters like binding affinity (Ki) and functional potency (EC50/IC50).

-

-

Endogenous Neuronal System: SH-SY5Y Cells. The SH-SY5Y human neuroblastoma cell line is of neuronal origin and has been shown to endogenously express α2-adrenergic receptors.[11][12] This provides a more physiologically relevant context for studying this compound's effects, as the receptor is expressed alongside native neuronal machinery.

-

Causality & Caveats: While providing physiological relevance, it is important to note that SH-SY5Y cells may express a mixture of α2-AR subtypes (α2A and α2B, with some reports suggesting functional α2C activity).[11][13] Therefore, results from this cell line should be interpreted as the integrated response to this compound in a neuronal-like environment. It serves as an excellent secondary validation model to confirm findings from the recombinant system.

-

Table 1: Comparison of Recommended Human Cell Line Models

| Feature | HEK293-ADRA2A | SH-SY5Y |

| Origin | Human Embryonic Kidney | Human Neuroblastoma |

| Receptor Expression | Recombinant, high-density, subtype-specific (α2A) | Endogenous, lower-density, potential mixture of subtypes |

| Primary Use Case | Precise determination of binding affinity (Ki) and functional potency (EC50) at the specific α2A-AR target. | Validation of drug activity in a more physiologically relevant, neuronal-like context. |

| Key Advantage | High signal-to-noise ratio; unambiguous target interaction. | Presence of native signaling components and cellular architecture. |

| Key Consideration | Overexpression may lead to signaling artifacts not present in native systems. | Lower signal window; potential for confounding effects from other receptor subtypes. |

Key Experimental Protocols

To fully characterize this compound's interaction with the α2A-AR, two classes of experiments are essential: a receptor binding assay to measure physical interaction and functional assays to measure the downstream biological response.

Radioligand Competition Binding Assay

This assay quantifies the affinity of this compound for the α2A-AR by measuring its ability to compete with a radiolabeled ligand of known affinity.

-

Scientific Rationale: The concentration of this compound that displaces 50% of the radioligand (the IC50) is used to calculate the equilibrium dissociation constant (Ki), an intrinsic measure of the drug's affinity for the receptor. We will use [3H]Rauwolscine, a well-characterized α2-AR antagonist, as the radioligand.[11]

Caption: Workflow for the α2A-AR competitive radioligand binding assay.

Protocol: Competitive Binding

-

Membrane Preparation:

-

Culture HEK293-ADRA2A or SH-SY5Y cells to ~90% confluency.

-

Wash cells with ice-cold PBS and scrape into homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).

-

Homogenize cells using a Dounce or polytron homogenizer on ice.

-

Centrifuge at 1,000 x g for 10 min at 4°C to pellet nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet membranes.[14]

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine protein concentration. Store at -80°C.

-

-

Assay Execution (96-well format):

-

Prepare serial dilutions of this compound (e.g., 10 µM to 0.1 nM) in assay buffer.

-

To each well, add:

-

50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

-

50 µL of this compound dilution or vehicle.

-

50 µL of [3H]Rauwolscine diluted in assay buffer (to a final concentration near its Kd, e.g., 1-2 nM).

-

50 µL of cell membrane preparation (e.g., 10-20 µg protein/well).

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

-

Harvest the plate onto a glass fiber filter plate (e.g., GF/B) using a cell harvester, washing 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[15]

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition non-linear regression model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]Rauwolscine and Kd is its dissociation constant for the α2A-AR.

-

Functional Assay: cAMP Inhibition

This assay measures this compound's ability to perform its primary biological function: inhibiting adenylyl cyclase to reduce intracellular cAMP levels.

-

Scientific Rationale: The α2A-AR is coupled to the inhibitory G-protein, Gi.[16] When activated by an agonist like this compound, Gi inhibits the enzyme adenylyl cyclase. To create a robust signal window, adenylyl cyclase is first stimulated with forskolin. The potency of this compound is then measured by its ability to decrease this forskolin-stimulated cAMP production.[6][10]

Caption: Gi-mediated inhibition of adenylyl cyclase by this compound.

Protocol: HTRF-Based cAMP Assay

This protocol is adapted for a homogenous time-resolved fluorescence (HTRF) assay, a common and robust method.

-

Cell Preparation:

-

Seed HEK293-ADRA2A or SH-SY5Y cells into a 96-well or 384-well plate and culture overnight.

-

On the day of the assay, remove the culture medium and replace it with stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).

-

-

Assay Execution:

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM, pre-determined to give ~80% of maximal stimulation) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your specific HTRF kit (e.g., Cisbio cAMP dynamic 2). This typically involves adding two detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

-

Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader.

-

-

Data Analysis:

-

Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to a dose-response inhibition curve using non-linear regression to determine the IC50, which represents the functional potency of this compound.

-

Functional Assay: ERK1/2 Phosphorylation

This assay measures the activation of an alternative downstream signaling cascade, the mitogen-activated protein kinase (MAPK) pathway.

-

Scientific Rationale: In addition to cAMP modulation, many Gi-coupled receptors, including the α2-AR, can induce the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK1/2).[9][17] Measuring the level of phosphorylated ERK (p-ERK) provides a complementary readout of receptor activation.

Protocol: Plate-Based Phospho-ERK Assay

This protocol is based on a sandwich immunoassay format like AlphaScreen SureFire or InstantOne ELISA™.[18][19][20]

-

Cell Preparation:

-

Seed cells in a 96-well plate and culture until they reach ~90% confluency.

-

Serum-starve the cells for 4-6 hours or overnight (depending on the cell line) to reduce basal p-ERK levels.

-

-

Assay Execution:

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Add the dilutions to the cells and incubate at 37°C for a short duration (typically 5-10 minutes, which should be optimized in a time-course experiment).

-

Remove the stimulation medium and immediately lyse the cells with the lysis buffer provided in the assay kit.

-

Transfer the lysate to the assay plate.

-

Perform the immunoassay according to the manufacturer's instructions. This involves adding detection reagents (e.g., antibody-coated beads) that recognize both total ERK and phospho-ERK.

-

Read the plate on the appropriate microplate reader.

-

-

Data Analysis:

-

Normalize the phospho-ERK signal to the total ERK signal to account for variations in cell number.

-

Plot the normalized p-ERK signal against the log concentration of this compound.

-

Fit the data to a dose-response activation curve using non-linear regression to determine the EC50, the concentration that produces 50% of the maximal phosphorylation signal.

-

Expected Results and Data Interpretation

By performing these assays, researchers can build a comprehensive pharmacological profile of this compound.

Table 2: Summary of Pharmacological Parameters and Expected Outcomes

| Assay | Parameter | Interpretation | Expected Outcome for this compound |